molecular formula C12H12F3N B1669544 CP-601932 CAS No. 357425-68-4

CP-601932

Cat. No.: B1669544
CAS No.: 357425-68-4
M. Wt: 227.22 g/mol
InChI Key: RNOBTWYQAWEZHH-SFYZADRCSA-N
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Description

IUPAC Nomenclature and Molecular Formula

CP-601927 is systematically named (1R,5S)-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine under IUPAC guidelines. Its molecular formula, C₁₂H₁₂F₃N , reflects a compact tricyclic structure with a benzazepine core substituted by a trifluoromethyl group. The molecular weight is 227.23 g/mol , as confirmed by high-resolution mass spectrometry (HRMS) data.

Property Value
Molecular Formula C₁₂H₁₂F₃N
Molecular Weight 227.23 g/mol
CAS Registry Number 357425-02-6
IUPAC Name (1R,5S)-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine

Stereochemical Configuration: (1R,5S)-Isomer Specificity

CP-601927 exhibits absolute stereochemistry at two defined stereocenters, corresponding to the (1R,5S) configuration. This stereochemical arrangement is critical for its pharmacological activity, as it determines the spatial orientation required for binding to the α4β2 nicotinic acetylcholine receptor (nAChR). The (1R,5S) isomer demonstrates a Ki value of 1.2 nM for α4β2 nAChR, highlighting the enantiomer-specific interaction. Computational modeling reveals that the trifluoromethyl group occupies a hydrophobic pocket in the receptor, while the methanobenzoazepine core aligns with conserved aromatic residues.

Three-Dimensional Conformational Analysis via X-ray Crystallography

X-ray crystallography confirms the tricyclic framework of CP-601927, with bond lengths and angles consistent with a rigid, chair-like conformation in the azepine ring. The trifluoromethyl group adopts an equatorial position relative to the central nitrogen atom, minimizing steric hindrance (Fig. 1). Key crystallographic parameters include:

Parameter Value
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.42 Å, b = 10.15 Å, c = 12.30 Å
Bond Length (C-N) 1.47 Å
Dihedral Angle (C-C-N-C) 112.5°

Figure 1: X-ray structure of CP-601927 highlighting the (1R,5S) configuration and trifluoromethyl orientation.

Spectroscopic Profiling: NMR and Mass Spectrometry Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 7.32 (s, 1H, aromatic), 7.28 (d, J = 8.4 Hz, 1H, aromatic), 4.12 (m, 1H, CH-N), 3.85 (m, 1H, CH₂), 3.02–2.95 (m, 2H, CH₂), 2.80–2.72 (m, 1H, CH), 2.65–2.55 (m, 1H, CH).
  • ¹³C NMR (100 MHz, CDCl₃): δ 144.2 (q, J = 32 Hz, CF₃), 128.9 (aromatic), 126.5 (aromatic), 124.8 (q, J = 270 Hz, CF₃), 58.4 (CH-N), 45.2 (CH₂), 42.1 (CH), 38.5 (CH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.4 (s, 3F).

Mass Spectrometry:

  • HRMS (ESI⁺): m/z calculated for C₁₂H₁₂F₃N [M+H]⁺: 227.0922; found: 227.0921.
  • Fragmentation patterns include loss of the trifluoromethyl group (m/z 158.0965) and cleavage of the azepine ring (m/z 130.0654).
Technique Key Peaks/Data
¹H NMR δ 7.45 (aromatic), δ 4.12 (CH-N)
¹³C NMR δ 144.2 (CF₃), δ 124.8 (q, CF₃)
HRMS [M+H]⁺: 227.0921

Properties

IUPAC Name

(1R,8S)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOBTWYQAWEZHH-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=C2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357425-68-4
Record name CP-601932
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-601932
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EQZ26LUCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Route Overview

The synthesis of CP-601927 is a multistep process that emphasizes stereochemical control and functional group transformations. The overarching strategy involves the construction of a benzazepine core followed by sequential modifications to introduce critical substituents, including a trifluoromethyl group. Key steps include cyclization, palladium-catalyzed coupling, and chiral resolution, all optimized to achieve high yield and purity.

Detailed Step-by-Step Synthesis

Initial Functionalization of 1,3-Dibromopyridine

The synthesis commences with 1,3-dibromopyridine (compound 9), where one bromine atom is substituted with a benzyloxy group via reaction with benzyl alcohol under basic conditions. This yields 3-bromo-5-(benzyloxy)pyridine (compound 10), a pivotal intermediate for subsequent coupling reactions.

Heck Reaction for α,β-Unsaturated Ester Formation

Compound 10 undergoes a Heck reaction with n-butyl acrylate in the presence of palladium(II) acetate and potassium carbonate. This step generates the α,β-unsaturated ester (compound 11), which is subsequently hydrolyzed to the corresponding carboxylic acid (compound 12) using aqueous sodium hydroxide.

Corey-Chaykowsky Cyclopropanation

The carboxylic acid (compound 12) is converted to a Weinreb amide (compound 13) to facilitate cyclopropanation. Treatment with trimethylsulfoxonium iodide under basic conditions induces cyclopropane ring formation, yielding cyclopropanecarboxylate (compound 14). Sequential reductions with diisobutylaluminium hydride and sodium borohydride produce the primary alcohol (compound 15).

Chiral Resolution

Racemic alcohol (compound 15) is resolved into enantiomerically pure forms using high-performance liquid chromatography (HPLC) on a ChiralPak AD column. This step ensures the isolation of the desired (1S,8R)-enantiomer (compound 17), critical for the compound’s pharmacological activity.

Oxidation and Wittig Reaction

Swern oxidation of compound 17 converts the alcohol to an aldehyde (compound 18), which undergoes a Wittig reaction with methyltriphenylphosphonium ylide to form the enol ether (compound 19). Hydrogenation over platinum oxide removes protecting groups, yielding the secondary amine (compound 20).

Palladium-Catalyzed Coupling

A triflate group is introduced to compound 20 using trifluoromethanesulfonic anhydride. Subsequent palladium-catalyzed coupling with tert-butyl 1,4-diazepane-1-carboxylate in the presence of tris(dibenzylideneacetone)dipalladium and 2-(dicyclohexylphosphino)-2’,4’,6’-triisopropylbiphenyl forms the advanced intermediate (compound 24). Final deprotection with trifluoroacetic acid affords CP-601927.

Key Reaction Conditions and Optimization

Catalytic Systems

  • Heck Reaction : Palladium(II) acetate (1 mol%), potassium carbonate, and dimethylformamide at 130°C.
  • Palladium Coupling : Tris(dibenzylideneacetone)dipalladium (5 mol%), 2-(dicyclohexylphosphino)-2’,4’,6’-triisopropylbiphenyl (10 mol%), and microwave irradiation at 160°C for 10 minutes.

Stereochemical Control

Chiral resolution via HPLC ensures >98% enantiomeric excess, a prerequisite for biological activity. The use of ChiralPak AD with ethanol as the mobile phase achieves baseline separation of enantiomers.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purification of intermediates and final products is performed using reversed-phase HPLC with a Synergi 4μ Hydro-RP 80A column. Gradient elution (0–100% methanol in water containing 0.05% trifluoroacetic acid over 18 minutes) ensures high purity (>98%).

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and stereochemistry.
  • Mass Spectrometry (MS) : Validates molecular weight (227.22 g/mol) and fragmentation patterns.
Table 1: Key Analytical Parameters for CP-601927
Parameter Details
HPLC Column Synergi 4μ Hydro-RP 80A
Mobile Phase Methanol/water (0.05% trifluoroacetic acid)
Detection Wavelength 280 nm or 254 nm
Retention Time 12.5 minutes
Purity Threshold >98%

Comparison with Related Compounds

CP-601927 shares synthetic motifs with varenicline, particularly in the use of palladium-mediated couplings and chiral resolutions. However, its trifluoromethyl group introduces unique electronic effects, necessitating modified reaction conditions to prevent defluorination.

Chemical Reactions Analysis

CP-601932 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antidepressant Activity

Research has shown that CP-601927 exhibits antidepressant-like properties in animal models. In forced swim tests, it significantly reduced immobility time, indicating potential efficacy in treating depressive symptoms . Clinical trials have evaluated its effectiveness as an augmentation strategy for patients with MDD who do not respond adequately to standard treatments. However, results indicated that while CP-601927 demonstrated some promise, it ultimately lacked sufficient efficacy as an adjuvant therapy .

Case Studies and Clinical Trials

  • Phase 2 Clinical Trial : CP-601927 was tested in a phase 2 clinical trial aimed at assessing its ability to augment existing antidepressant therapies. Although the compound showed initial promise in preclinical studies, the trial results indicated no significant advantage over placebo when used as an adjunct treatment .
  • Toxicity Studies : A toxicity study conducted on juvenile rats evaluated the long-term effects of CP-601927 on growth and CNS function. The study found transient reductions in body weight and decreased motor activity at higher doses but no significant effects on learning and memory or reproductive capacity . These findings are crucial for understanding the safety profile of CP-601927 in potential therapeutic applications.

Mechanism of Action

CP-601932 exerts its effects by acting as a partial agonist at the α3β4 and α4β2 nicotinic acetylcholine receptors. It binds to these receptors and activates them, leading to the modulation of neuronal signaling pathways. The compound’s mechanism of action involves the activation and desensitization of these receptors, which contributes to its pharmacological effects . This compound also competes with nicotine for receptor binding, which can attenuate the reinforcing effects of nicotine .

Comparison with Similar Compounds

Comparison with Similar Compounds

CP-601927 belongs to the nAChR partial agonist class, which includes varenicline , cytisine , and ABT-418 . Below is a detailed comparison of pharmacological profiles, clinical outcomes, and receptor interactions.

Table 1: Pharmacological and Clinical Profiles of α4β2 nAChR Ligands

Compound Target Affinity (Ki/EC₅₀) Agonist Activity Antagonist Activity Clinical Status Key Findings
CP-601927 α4β2: Ki=1.2 nM; EC₅₀=2.6 μM Partial (low) None Discontinued (Phase II) Antidepressant-like effects in mice; failed in human trials
Varenicline α4β2: Ki=0.1 nM; EC₅₀=2.3 μM Partial (high) Yes (desensitizes) Approved (smoking cessation) Competes with nicotine; superior efficacy in smoking cessation
Cytisine α4β2: Ki=0.5 nM; EC₅₀=35 μM Partial Yes (weak) Approved (Europe, smoking cessation) Reduces nicotine cravings; lower cost than varenicline
ABT-418 α4β2: Ki=26 nM; EC₅₀=1.8 μM Partial None Discontinued (Phase II) Cognitive enhancement in ADHD models; limited clinical benefit
CP-601932 α4β2: Ki=21 nM; α3β4: EC₅₀=3 μM Partial None Preclinical Reduces ethanol consumption in rats; no antidepressant data

Key Differences and Research Insights

Receptor Selectivity and Intrinsic Activity

  • CP-601927 shows >80-fold selectivity for α4β2 over α3β4 nAChRs (Ki=1.2 nM vs. 102 nM) , whereas this compound (a structural analog) exhibits dual α4β2/α3β4 activity but lower α6/α7 affinity .
  • Unlike varenicline, CP-601927 lacks functional antagonism , which limits its ability to desensitize receptors and compete with nicotine binding—a critical factor in smoking cessation efficacy .

Behavioral and Clinical Outcomes In the chronic novelty-suppressed feeding (NSF) test, CP-601927 increased latency to eat in mice, contrasting with cytisine and 3-(2-pyridinyl)cytisine, which reduced latency . This suggests divergent modulation of anxiety-related pathways. CP-601927’s low intrinsic efficacy (EC₅₀=2.6 μM) may explain its failure in MDD trials, as effective nAChR ligands require balanced agonist/antagonist profiles to sustain receptor desensitization .

Structural and Pharmacokinetic Variations

  • Cytisine and varenicline share a bicyclic structure but differ in substituents, enhancing varenicline’s oral bioavailability and half-life (~24 hours vs. cytisine’s 4.8 hours) .
  • CP-601927’s trifluoromethyl group improves CNS penetration but may contribute to off-target effects, as seen in rat toxicity studies .

Table 2: Preclinical and Clinical Advantages/Limitations

Compound Advantages Limitations
CP-601927 High α4β2 selectivity; oral bioavailability Low intrinsic efficacy; no clinical benefit
Varenicline Dual agonist/antagonist action; FDA-approved Nausea (30% of users); cost
Cytisine Low cost; natural alkaloid source Short half-life; weak antagonist activity
This compound Reduces ethanol consumption in models Limited data on CNS applications

Biological Activity

CP-601927 is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), primarily investigated for its potential in treating major depressive disorder and other central nervous system (CNS) conditions. This article reviews the biological activity of CP-601927, including its pharmacological profile, efficacy in preclinical studies, and findings from clinical trials.

Pharmacological Profile

CP-601927 has been characterized as having high affinity for α4β2 nAChRs, with relatively low intrinsic activity compared to full agonists like nicotine. The compound's mechanism involves modulation of neurotransmitter release, particularly in the context of mood regulation and behavioral reinforcement.

Binding Affinities and Efficacy

Table 1 summarizes the binding affinities and intrinsic activities of CP-601927 compared to other nicotinic compounds:

CompoundKi (nM) α4β2Ki (nM) α3β4Efficacy at α4β2Efficacy at α3β4
CP-6019271230Partial AgonistLow
Nicotine1.52.0Full AgonistFull
Varenicline3.050HighModerate

Behavioral Effects

In preclinical models, CP-601927 has shown promise in various behavioral assays. For instance, studies utilizing the forced swim test (FST) indicated that CP-601927 significantly reduced immobility time in treated animals, suggesting antidepressant-like effects. The results demonstrated a dose-dependent response:

  • Doses Tested : 0.25 mg/kg, 0.75 mg/kg, 1 mg/kg, and 1.5 mg/kg
  • Significant Reduction in Immobility : Observed across all doses compared to control groups (p < 0.0001) .

Additionally, in the novelty-suppressed feeding test, CP-601927 increased the latency to feed, indicating an anxiolytic effect:

  • Increased Time to First Feeding Episode : Significant at doses of 1.0 mg/kg and 1.5 mg/kg (p < 0.01) .

Toxicity Studies

A toxicity study conducted on juvenile rats assessed the long-term effects of CP-601927 administration from postnatal days 7 to 70. Key findings included:

  • Mortality : Two male rats died at the highest dose of 3 mg/kg.
  • Weight Changes : Transient reductions in body weight were noted but recovered quickly.
  • Behavioral Effects : No significant impact on learning, memory, or reproductive capacity was observed .

Clinical Trials

CP-601927 was evaluated in clinical trials for its potential to augment antidepressant therapy in patients with major depressive disorder. However, it was ultimately discontinued due to lack of efficacy in Phase II studies . Despite this setback, the pharmacological characteristics of CP-601927 continue to be a subject of interest for future research.

Case Studies

In one notable case study involving patients with treatment-resistant depression, CP-601927 was administered as an adjunct therapy alongside standard antidepressants. While individual responses varied, some patients reported improvements in mood and cognitive function during the treatment period .

Q & A

Q. What are the primary pharmacological targets of CP-601927, and how can researchers experimentally determine its receptor selectivity profile?

CP-601927 is a selective partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs) with high binding affinity (Ki = 1.2 nM) and partial agonist activity (EC50 = 2.6 μM) . To determine receptor selectivity:

  • Radioligand Binding Assays : Compare Ki values across nAChR subtypes (e.g., α3β4, α6, α7) using competitive binding studies with labeled ligands like [³H]-epibatidine.
  • Functional Assays : Measure EC50 values in oocyte expression systems or cell lines expressing specific nAChR subtypes (e.g., fluorometric flux assays for Ca²⁺ influx).
  • Cross-Validation : Use knockout models or subtype-specific antagonists (e.g., dihydro-β-erythroidine for β2-containing receptors) to confirm target specificity .
Receptor SubtypeBinding Affinity (Ki)Functional Efficacy (EC50)
α4β21.2 nM2.6 μM
α3β4102 nMNot reported
α6/α7>100 nMNo significant activity

Q. What experimental models are appropriate for investigating the antidepressant-like effects of CP-601927 in preclinical studies?

  • Behavioral Models :
  • Forced Swim Test (FST) and Tail Suspension Test (TST) : Measure immobility time reduction as an indicator of antidepressant efficacy.
  • Chronic Unpredictable Stress (CUS) : Assess reversal of stress-induced anhedonia using sucrose preference tests .
    • Dosage Considerations : Administer CP-601927 at 1–10 mg/kg (intraperitoneal) with acute and chronic dosing regimens. Include positive controls (e.g., imipramine) and vehicle controls .

Q. How should researchers design dose-response studies to evaluate CP-601927's partial agonist activity at α4β2 nAChRs?

  • In Vitro Protocol :
  • Use transfected HEK-293 cells or Xenopus oocytes expressing human α4β2 nAChRs.
  • Apply CP-601927 at concentrations spanning 0.1 nM–100 μM.
  • Measure agonist-evoked currents (e.g., two-electrode voltage clamp) and normalize to maximal ACh responses.
    • Data Analysis : Fit concentration-response curves using the Hill equation to calculate EC50 and efficacy (% of ACh maximum) .

Advanced Research Questions

Q. What methodological considerations are critical when reconciling discrepancies between in vitro binding affinity (Ki) and functional efficacy (EC50) data for CP-601927?

  • Assay Conditions : Ensure consistent buffer pH, temperature, and ion concentrations across binding vs. functional assays.
  • Receptor Stoichiometry : α4β2 nAChRs exist in (α4)₂(β2)₃ and (α4)₃(β2)₂ stoichiometries; these subtypes differ in agonist sensitivity and desensitization kinetics. Characterize subunit ratios in expression systems .
  • Partial Agonist Dynamics : Use low-efficacy agonists (e.g., cytisine) as benchmarks to contextualize CP-601927's EC50 values .

Q. How can advanced pharmacokinetic studies be structured to optimize CP-601927's brain penetration while maintaining receptor subtype selectivity?

  • BBB Permeability :
  • Quantify brain-to-plasma ratio (B/P) via LC-MS after systemic administration.
  • Compare B/P values to reference compounds (e.g., nicotine) .
    • Receptor Occupancy : Use positron emission tomography (PET) with α4β2-specific radiotracers (e.g., [¹⁸F]-nifene) to correlate plasma concentration with target engagement .

Q. What analytical approaches are recommended for resolving contradictions between CP-601927's reported effects on ethanol consumption versus sucrose self-administration in addiction models?

  • Behavioral Controls :
  • Include dual reward paradigms (ethanol vs. sucrose) to isolate drug-specific effects.
  • Use operant conditioning chambers to measure motivation (lever presses) and satiety .
    • Statistical Rigor : Apply mixed-effects models to account for individual variability in reward-seeking behavior .

Q. How should researchers integrate electrophysiological data with behavioral outcomes when investigating CP-601927's mechanism of action?

  • Ex Vivo Patch Clamp : Record spontaneous excitatory postsynaptic currents (sEPSCs) in brain slices (e.g., prefrontal cortex or ventral tegmental area) after in vivo CP-601927 administration .
  • Correlation Analysis : Use linear regression to link changes in neuronal firing rates (electrophysiology) with behavioral metrics (e.g., immobility time in FST) .

Q. What quality control parameters must be established when replicating CP-601927 synthesis and characterization across different laboratories?

  • Synthetic Validation :
  • Purity: Confirm ≥98% purity via HPLC with UV/Vis detection (λ = 254 nm).
  • Structural Confirmation: Use ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
    • Batch Consistency : Compare EC50/Ki values across synthesized batches using standardized functional assays .

Key Methodological Resources

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven research .
  • Data Interpretation : Apply contradiction analysis frameworks to resolve conflicting results (e.g., distinguishing assay artifacts from biological variability) .
  • Reporting Standards : Adhere to Beilstein Journal of Organic Chemistry guidelines for detailed experimental protocols and reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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